molecular formula C15H12ClNO2 B8119494 3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile

3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile

Cat. No.: B8119494
M. Wt: 273.71 g/mol
InChI Key: YFCLNDTXJQJOML-UHFFFAOYSA-N
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Description

3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile (CAS: 2241588-77-0) is a benzonitrile derivative with the molecular formula C₁₅H₁₂ClNO₂ and a molar mass of 273.71 g/mol . Its structure features a chloro substituent at position 3, a nitrile group at position 1, and a 4-methoxybenzyloxy (4-MeO-BnO) group at position 2.

Properties

IUPAC Name

3-chloro-2-[(4-methoxyphenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-18-13-7-5-11(6-8-13)10-19-15-12(9-17)3-2-4-14(15)16/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCLNDTXJQJOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile typically involves the reaction of 3-chloro-2-hydroxybenzonitrile with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions, often in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound with the methoxybenzyl and benzonitrile moieties intact .

Scientific Research Applications

3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. The chloro and methoxybenzyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pyridine-Based Derivatives ()

Compounds such as 7e (3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine) share a pyridine core but differ in substituents. Key distinctions include:

  • Electron-withdrawing groups: The trifluoromethoxy (CF₃O) and nitro (NO₂) groups in 7e contrast with the electron-donating methoxy (MeO) group in the target compound. These groups reduce electron density, enhancing stability toward nucleophilic attack but decreasing solubility .
  • Physical properties : 7e has a higher melting point (122.1–124.8°C ) compared to the target compound (data unavailable), likely due to stronger intermolecular forces from polar CF₃ groups.
  • Synthetic yield : 7e was synthesized in 71.8% yield , suggesting efficient coupling methodologies for pyridine derivatives .

Isoxazole Derivatives ()

Compound 25 (4-(4-Chlorophenyl)-3-(4-((4-methoxybenzyl)oxy)phenyl)-5-methylisoxazole) shares the 4-methoxybenzyloxy group but incorporates an isoxazole ring. Key differences include:

  • Core structure : The isoxazole ring introduces additional nitrogen and oxygen atoms, enhancing hydrogen-bonding capacity and metabolic stability.
  • Synthetic efficiency : Compound 25 was synthesized in 93.0% yield , highlighting robust methods for isoxazole functionalization .

Benzothiazole Derivatives ()

The benzothiazole derivative 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole features a sulfur-containing heterocycle. Comparisons include:

  • Bioactivity: Benzothiazoles are known for antimicrobial and antitumor activities, suggesting the target compound’s nitrile group could be modified for similar applications .
  • Electronic effects : The methoxyphenyl group in both compounds enhances π-π stacking interactions, but the benzothiazole’s sulfur atom may improve binding to biological targets .

Nitrile Derivatives with Heterocyclic Substituents ()

  • 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile (): This DNA polymerase probe contains a thiazolo-pyridine moiety, demonstrating the utility of nitrile derivatives in biochemical studies. Its discontinued status may reflect synthetic challenges or stability issues .

Halogen-Substituted Benzonitriles ()

  • 2-Chloro-4-fluoro-3-methylbenzonitrile (): Fluorine’s electronegativity and the methyl group’s steric effects contrast with the target’s methoxybenzyloxy group, impacting electronic distribution and synthetic pathways .

Biological Activity

3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chloro group and a methoxybenzyl ether moiety attached to a benzonitrile core. This structure is conducive to various interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The nitrile group may participate in hydrogen bonding with enzymes, influencing their activity.
  • Lipophilicity Enhancement : The methoxybenzyl group increases the compound's lipophilicity, facilitating its penetration through cellular membranes, which is crucial for efficacy in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising profile for further exploration in treating infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. Notably, its structural analogs have demonstrated significant cytotoxic effects against cancer cell lines. For instance:

  • MCF Cell Line : Compounds derived from similar structures have shown IC50 values indicating effective induction of apoptosis in breast cancer cells.
  • In Vivo Studies : Animal models have revealed that these compounds can suppress tumor growth significantly .

Case Studies

StudyCompoundBiological ActivityIC50 Value
Study 14-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylanilineAnticancer45.2 ± 13.0 μM
Study 24-Chloro-2-(trifluoromethoxy)benzonitrileAntimicrobial (S. aureus)MIC: 40 μg/mL
Study 33-Methyl derivativeAntiviral (DENV protease inhibition)IC50: 38.5 μM

Comparative Analysis

When compared to structurally similar compounds, the unique substitution pattern of this compound influences its reactivity and biological activity:

CompoundKey FeaturesPotential Applications
This compoundChloro and methoxybenzyl groupsAntimicrobial, Anticancer
4-((2-Methoxybenzyl)oxy)benzonitrileDifferent substitution patternVarying electronic properties affecting reactivity

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